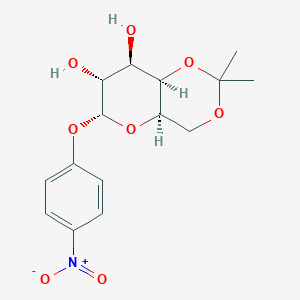

4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside is a pharmaceutical compound that is a chemical derivative of α-D-galactopyranoside . It is extensively used in enzymatic assays for an in-depth examination of glycosidase activities, drug delivery systems, and drug development methodologies .

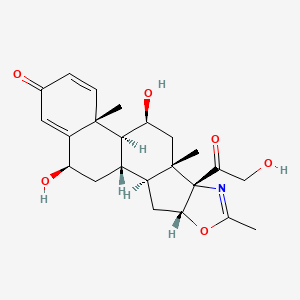

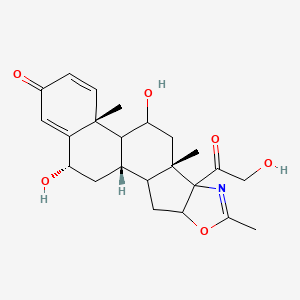

Molecular Structure Analysis

The molecular formula of this compound is C15H19NO8 . The InChI key is WMXICGHJKXEDDR-POQQGIQPSA-N . The compound has a molecular weight of 341.31 .Physical And Chemical Properties Analysis

The compound is a powder form . It is soluble in methanol . The monohydrate form of 4-nitrophenyl-α-D-galactopyranoside, a similar compound, has a melting point of 85°C, which resolidifies and melts again at 151-152°C (the hemihydrate), then resolidifies again and melts at 173°C to give the anhydrous form .Scientific Research Applications

Indirect Radiofluorination of Biomolecules

4-Nitrophenyl activated esters, including 4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside, are used for indirect radiofluorination of biomolecules . This process involves the use of 18 F-labelled activated esters, which are prepared in a complex and multistep procedure . The use of 4-nitrophenyl (PNP) activated esters allows for the rapid preparation of 18 F-labelled acylation synthons in one step .

Molecular Imaging

The use of 4-Nitrophenyl activated esters in molecular imaging is transforming modern medicine . Radiopharmaceuticals that allow specific physiological processes occurring within the body to be detected at the cellular level are typically labelled with short-lived radionuclides . The use of fluorine-18 to radiolabel peptides combines favourable pharmacology with the ideal physicochemical and imaging characteristics of fluorine-18 .

Environmentally-Friendly Reduction of 4-Nitrophenol

4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside can be used in the electrochemical reduction of 4-nitrophenol . This process is a viable alternative to other strategies that produce equally or more toxic aromatic species and require harsh operating conditions and/or time-consuming treatments . The electrochemical method proposed transforms 4-nitrophenol into 4-aminophenol with virtually no undesired by-products .

4. Analysis of the Action Mechanism of Pyrococcus furiosus Thermostable Glycosidase (PFTG) 4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside can be used as a substrate to analyze the action mechanism of Pyrococcus furiosus thermostable glycosidase (PFTG) .

5. Determination of Kinetic Parameters by Isothermal Titration Calorimetry (ITC) This compound can be used as a substrate for determining kinetic parameters by isothermal titration calorimetry (ITC) .

Screening of Cucumber Enzymes

4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside can be used as a substrate for screening cucumber enzymes .

Determination of α-Galactosidase Activity

4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside has been used as a substrate to determine α-galactosidase activity .

Safety and Hazards

The compound should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

properties

IUPAC Name |

(4aR,6R,7R,8R,8aR)-2,2-dimethyl-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO8/c1-15(2)21-7-10-13(24-15)11(17)12(18)14(23-10)22-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12-,13+,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXICGHJKXEDDR-POQQGIQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.